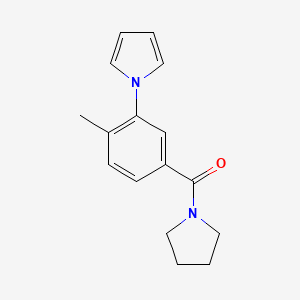
N,3-dimethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-dimethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as DMF or Tecfidera and is used in the treatment of multiple sclerosis. In
Mechanism of Action
The exact mechanism of action of N,3-dimethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide is not fully understood. However, it is believed to work by activating the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is responsible for regulating the expression of antioxidant and detoxification genes. This activation leads to a reduction in oxidative stress and inflammation, which are believed to be the underlying causes of multiple sclerosis and other autoimmune diseases.
Biochemical and Physiological Effects:
N,3-dimethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are believed to be the underlying causes of multiple sclerosis and other autoimmune diseases. DMF has also been shown to increase the expression of antioxidant and detoxification genes, which can help to protect cells from damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,3-dimethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide in lab experiments is its ability to modulate the immune system. This makes it a valuable tool for studying the mechanisms of autoimmune diseases and for developing new treatments. However, there are also some limitations to using DMF in lab experiments. For example, it can be difficult to control the dose and duration of treatment, and there may be variations in the response of different cell types to DMF.
Future Directions
There are many potential future directions for research on N,3-dimethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide. One area of focus could be on developing new treatments for autoimmune diseases using DMF or related compounds. Another area of interest could be on exploring the potential use of DMF in other areas of medicine, such as cancer treatment or neurodegenerative diseases. Additionally, further research could be conducted to better understand the mechanism of action of DMF and to identify new targets for drug development.
Synthesis Methods
The synthesis of N,3-dimethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide involves the reaction of dimethyl fumarate with 4-methylpiperidine in the presence of a base catalyst. The resulting compound is then purified by recrystallization to obtain the final product. This synthetic method is efficient and has been used to produce large quantities of DMF for research purposes.
Scientific Research Applications
N,3-dimethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide has been extensively studied for its potential applications in medicine and pharmacology. DMF has been found to have immunomodulatory properties and has been used in the treatment of multiple sclerosis. It has also been investigated for its potential use in the treatment of other autoimmune diseases such as psoriasis and inflammatory bowel disease.
properties
IUPAC Name |
N,3-dimethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10-6-9-17-12(10)13(16)15(3)11-4-7-14(2)8-5-11/h6,9,11H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQRSGNGWJMDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


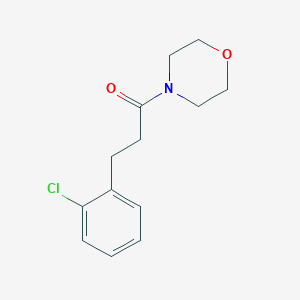
![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)
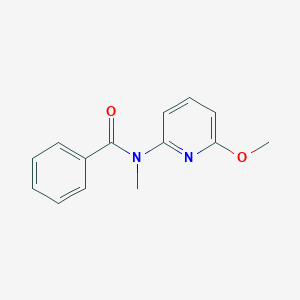
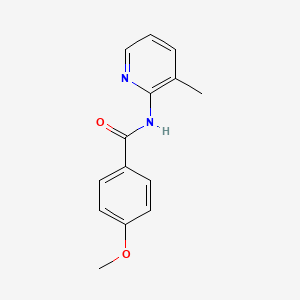
![2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7505926.png)


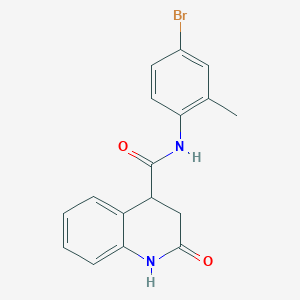
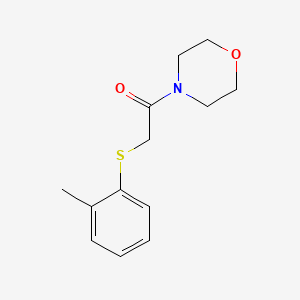
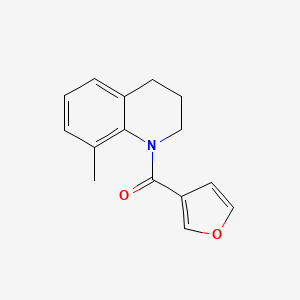
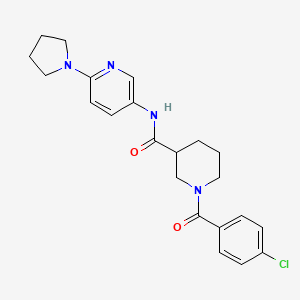
![(2-Methylcyclopropyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7505980.png)
